molecular formula C12H14O2 B1603785 1-(4-Ethylphenyl)butane-1,3-dione CAS No. 58278-92-5

1-(4-Ethylphenyl)butane-1,3-dione

Cat. No. B1603785
CAS RN: 58278-92-5
M. Wt: 190.24 g/mol
InChI Key: AWIWGSJPMJMLFL-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)butane-1,3-dione is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is also known as 1,3-Butanedione, 1-(4-ethylphenyl)- . This compound is an oil-soluble liquid molecule with a rod-like structure .


Molecular Structure Analysis

The molecular structure of this compound consists of a butane-1,3-dione group attached to a 4-ethylphenyl group . The compound has a rod-like structure .

Scientific Research Applications

Tautomeric and Acid-Base Properties

Research into similar compounds to 1-(4-Ethylphenyl)butane-1,3-dione, such as various azoderivatives of benzoylacetone, has delved into their structural, tautomeric, and acid-base properties. Studies utilizing techniques like IR, NMR spectroscopies, and potentiometry have been pivotal in understanding these properties (Mahmudov et al., 2011).

Photocatalysis and Synthetic Applications

Compounds closely related to this compound have been utilized in photocatalysis. For instance, studies on photoinduced oxidative annulation of related compounds, like 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, have led to the synthesis of polyheterocyclic compounds. Such processes are significant for their oxidant and transition-metal-free nature (Jin Zhang et al., 2017).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been synthesized and employed for the photometric determination of metals, such as copper in nickel alloys. These studies have been crucial in developing new analytical methods and understanding the chemical characteristics of such compounds (K. Makhmudov et al., 2008).

Sensor Technology

Related compounds have also been used as ionophores in copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These studies contribute to sensor technology, specifically in developing sensors with improved selectivity and stability for metal ions (M. N. Kopylovich et al., 2011).

Luminescent Materials

Compounds similar to this compound have been used in the synthesis of luminescent materials. For example, studies involving europium (III) complexes based on derivatives of β-diketone ligands have shown potential in developing red-emitting LED devices, which is significant for the field of optoelectronics (Sheng-Gui Liu et al., 2013).

properties

IUPAC Name

1-(4-ethylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)12(14)8-9(2)13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIWGSJPMJMLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604178
Record name 1-(4-Ethylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58278-92-5
Record name 1-(4-Ethylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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